4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol
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Overview
Description
4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazolopyridine moiety, and a phenolic hydroxyl group. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve heating the reactants at 140°C for about 3 hours to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Cyclization: The triazolopyridine moiety can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and bases like sodium hydroxide for nucleophilic substitution reactions .
Major Products
The major products formed from these reactions include amino derivatives, substituted phenols, and various fused heterocyclic compounds .
Scientific Research Applications
4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it can inhibit kinases like JAK1 and JAK2, which play crucial roles in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyridine core and exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry and as a reactant in the synthesis of complex molecules.
Uniqueness
4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol is unique due to its combination of a nitro group, a triazolopyridine moiety, and a phenolic hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H10N4O4 |
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Molecular Weight |
286.24 g/mol |
IUPAC Name |
4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol |
InChI |
InChI=1S/C13H10N4O4/c1-8-4-10(17(19)20)11(18)6-12(8)21-9-2-3-16-13(5-9)14-7-15-16/h2-7,18H,1H3 |
InChI Key |
PKKYGZFVJXFLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC3=NC=NN3C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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